molecular formula C16H15N3O3 B603446 N-[2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide CAS No. 136296-61-2

N-[2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Cat. No.: B603446
CAS No.: 136296-61-2
M. Wt: 297.31g/mol
InChI Key: WOZSVDDSXXRWDT-VCHYOVAHSA-N
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Description

N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a benzamide moiety, with a 2-hydroxyphenylmethylidene substituent. It is often studied for its biological and chemical properties, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with benzoyl chloride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Hydrazine derivatives

    Substitution: Substituted benzamide or phenyl derivatives

Scientific Research Applications

N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
  • N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features and the presence of both hydrazinecarbonyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

136296-61-2

Molecular Formula

C16H15N3O3

Molecular Weight

297.31g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H15N3O3/c20-14-9-5-4-8-13(14)10-18-19-15(21)11-17-16(22)12-6-2-1-3-7-12/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+

InChI Key

WOZSVDDSXXRWDT-VCHYOVAHSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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